5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is a chemical compound with the molecular formula C9H19ClF2NO It is known for its unique structure, which includes both amino and hydroxyl functional groups, as well as fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4,4-difluoro-2,2,5-trimethylhexan-3-one. This intermediate is then subjected to a series of reactions, including amination and reduction, to introduce the amino group and hydroxyl group, respectively. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-difluoro-2,2,5-trimethylhexan-3-one.
Reduction: Formation of 5-amino-4,4-difluoro-2,2,5-trimethylhexane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-one: Lacks the hydroxyl group, which can affect its reactivity and biological activity.
4,4-difluoro-2,2,5-trimethylhexan-3-ol: Lacks the amino group, which can influence its chemical properties and applications.
5-amino-4,4-difluoro-2,2,5-trimethylhexane: Lacks both the hydroxyl and carbonyl groups, resulting in different chemical behavior.
Uniqueness
5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups, as well as fluorine atoms. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
2613388-87-5 |
---|---|
Molecular Formula |
C9H20ClF2NO |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.